Ferulamide

Descripción general

Descripción

Ferulamide is an organic compound known for its diverse applications in various fields. It is a white crystalline powder that is soluble in organic solvents such as ethanol and dichloromethane. This compound is primarily used as a bio-pesticide due to its strong insecticidal and bactericidal properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ferulamide can be synthesized through several methods. One common synthetic route involves the reaction of p-toluenesulfonamide with p-hydroxybenzoate under alkaline conditions, followed by acidification to obtain the this compound product . Another method involves the use of electrosynthesis, which is a greener and more sustainable approach. This method employs electrochemical conditions to facilitate the formation of amide bonds, making it an environmentally friendly alternative .

Industrial Production Methods

In industrial settings, this compound is typically produced through large-scale chemical synthesis. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The industrial production of this compound often employs continuous flow reactors to enhance efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions

Ferulamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, such as amines.

Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted this compound compounds. These products have distinct properties and applications in different fields .

Aplicaciones Científicas De Investigación

Ferulamide has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Mecanismo De Acción

Ferulamide exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, this compound can modulate signaling pathways involved in inflammation and cell proliferation, making it a potential therapeutic agent for various diseases .

Comparación Con Compuestos Similares

Similar Compounds

- 6-Gingerol : Exhibits strong antioxidant and anti-inflammatory activities.

- Capsaicin : Known for its pain-relieving and anti-inflammatory effects .

Curcumin: Known for its antioxidant and anti-inflammatory properties.

Uniqueness of Ferulamide

This compound stands out due to its strong insecticidal and bactericidal properties, making it highly effective as a bio-pesticide. Additionally, its potential therapeutic applications in treating diseases such as Alzheimer’s and cancer highlight its versatility and uniqueness compared to other similar compounds .

Actividad Biológica

Ferulamide, a derivative of ferulic acid, has garnered significant attention in recent years due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activities of this compound and its derivatives, highlighting their mechanisms of action, efficacy in various biological models, and potential clinical implications.

Overview of this compound

This compound is synthesized from ferulic acid, a natural phenolic compound found in various plants. The modification of ferulic acid to form this compound enhances its bioavailability and biological activity. Recent studies have focused on the design and synthesis of novel derivatives of this compound aimed at improving therapeutic outcomes for conditions like AD.

This compound and its derivatives exhibit multiple mechanisms that contribute to their biological activity:

- Inhibition of Enzymes : Several studies have demonstrated that this compound derivatives act as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the metabolism of neurotransmitters. For instance, compounds such as 5a , 5d , 5e , 5f , and 5h showed IC50 values ranging from 0.32 to 0.86 μM against MAO-B, indicating strong inhibitory potential .

- Neuroprotection : this compound derivatives have shown protective effects against neurotoxic agents. In vitro studies indicated that these compounds could mitigate Aβ1-42-induced toxicity in PC12 cells, suggesting their role in neuroprotection against Alzheimer's pathology .

- Anti-inflammatory Properties : The anti-inflammatory effects of this compound derivatives are significant. They have been shown to reduce inflammatory markers, which is crucial in the context of neurodegenerative diseases where inflammation plays a key role .

- Blood-Brain Barrier (BBB) Penetration : Effective treatment for neurological conditions requires compounds to cross the BBB. PET/CT imaging studies have confirmed that certain this compound derivatives exhibit high brain uptake and good clearance kinetics, enhancing their potential as therapeutic agents for CNS disorders .

In Vitro Studies

A series of studies evaluated the biological activities of various this compound derivatives:

| Compound | MAO-B IC50 (μM) | Anti-inflammatory Activity | Neuroprotective Effect | BBB Penetration |

|---|---|---|---|---|

| 5a | 0.32 | Yes | Yes | High |

| 5d | 0.56 | Yes | Yes | High |

| 5e | 0.54 | Yes | Yes | High |

| 5f | 0.73 | Yes | Yes | High |

| 5h | 0.86 | Yes | Yes | High |

These findings indicate that modifications to the this compound structure can significantly enhance its biological properties.

Case Studies

- Alzheimer's Disease Model : In a zebrafish model induced with aluminum chloride (AlCl3), compound 4f demonstrated a remarkable recovery rate from dyskinesia and provided significant protection against vascular injury due to Aβ1-40 aggregation . This study emphasizes the potential of this compound derivatives in treating cognitive impairments associated with AD.

- Cognitive Impairment Recovery : Another study highlighted the ability of compound 4f to improve cognitive function in scopolamine-induced impairment models, further supporting its neuroprotective claims .

Propiedades

IUPAC Name |

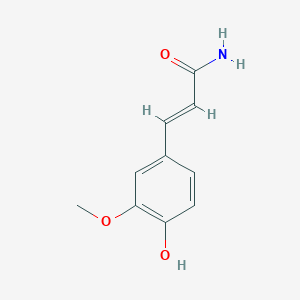

(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-14-9-6-7(2-4-8(9)12)3-5-10(11)13/h2-6,12H,1H3,(H2,11,13)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAJJKZSQWOLIP-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031242 | |

| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19272-90-3 | |

| Record name | Cinnamamide, 4-hydroxy-3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019272903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main biological activities reported for ferulamide and its derivatives?

A1: this compound and its derivatives exhibit a range of promising biological activities, including:

- Antioxidant activity: Several studies highlight the antioxidant potential of this compound derivatives. Notably, serotonin derivatives isolated from safflower oil cake, such as N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]this compound and N-[2-(5-hydroxy-1H-indol-3yl)ethyl]-p-coumaramide, demonstrated significant antioxidant activity in the ferric thiocyanate and DPPH assays. [, ]

- Anti-platelet activity: Research indicates that specific this compound derivatives can inhibit arachidonic acid-induced platelet aggregation, suggesting potential antithrombotic properties. []

- Anticancer activity: Studies using HL-60 human leukemia cells have shown that certain this compound derivatives, like (2E)-N,N-dibutyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide (compound 8), induce apoptosis and cell cycle arrest, highlighting their potential as anticancer agents. [, ]

- Anti-acetylcholinesterase activity: Compounds like (10E, 12E)-9-ureidooctadeca-10, 12-dienoic acid (oleraurea), (E)-p-coumaramide, and (E)-ferulamide, isolated from Portulaca oleracea L., exhibited anticholinesterase activities, suggesting potential applications in Alzheimer's disease treatment. []

- Multifunctional activity for Alzheimer's Disease: Novel O-alkyl this compound derivatives have been designed as multi-target-directed ligands (MTDLs) for Alzheimer's disease. These compounds displayed selective MAO-B inhibitory potency, antioxidant activity, anti-inflammatory properties, and neuroprotective effects in vitro. []

Q2: Can you elaborate on the structural characteristics of this compound?

A2: this compound ((2E)-N-(2-phenylethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide) is an amide resulting from the formal condensation of the carboxylic acid group of ferulic acid with the primary amino group of phenethylamine.

Q3: How does the structure of this compound derivatives influence their anti-platelet activity?

A3: While specific structure-activity relationship (SAR) details are not provided in the provided research, it's known that modifications to the this compound scaffold can significantly impact its biological activity. [] Exploring substitutions on the phenolic ring, variations in the alkyl chain length and saturation, and modifications to the amide nitrogen could reveal potent anti-platelet agents. Further research focusing on systematic structural modifications and their impact on anti-platelet activity is needed to establish a clear SAR profile.

Q4: Are there any studies investigating the pharmacokinetic properties of this compound derivatives?

A4: Yes, at least one study explored the pharmacokinetic properties of an O-alkyl this compound derivative. Researchers investigating compound 5f, a promising multi-functional agent for Alzheimer's disease, utilized PET/CT imaging with [11C]5f to assess its brain permeability. The imaging revealed that [11C]5f effectively crossed the blood-brain barrier, demonstrating high brain uptake and a favorable clearance profile. [] This finding highlights the potential of specific this compound derivatives to target the central nervous system, suggesting their suitability for treating neurological disorders.

Q5: Have any specific targets or mechanisms of action been identified for this compound's anticancer effects?

A5: Research on (2E)-N,N-dibutyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide (compound 8) provides insights into its anticancer mechanisms in HL-60 cells:

- G2/M phase cell cycle arrest: Compound 8 treatment led to a significant upregulation of the cyclin-dependent kinase (CDK) inhibitor p21. This upregulation resulted in the inhibition of cyclin B1 expression, a crucial regulator of the G2/M transition, ultimately causing cell cycle arrest. []

- Apoptosis induction: Following G2/M arrest, compound 8 induced apoptosis in HL-60 cells, indicated by characteristic morphological changes like cell shrinkage and apoptotic body formation. The apoptotic effect was linked to a substantial downregulation of the anti-apoptotic protein Bcl-2. []

Q6: Are there any known natural sources of this compound?

A6: Yes, this compound and its derivatives have been isolated from several natural sources:

- Safflower (Carthamus tinctorius L.) oil cake: This byproduct of safflower oil production is a rich source of antioxidative serotonin derivatives, including N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]this compound. []

- Cimicifuga dahurica (Turcz.)Maxim.: Two new cinnamamide derivatives, cimicifugamide and isocimicifugamide, identified as N-(3'-methoxy-4'-hydroxyphenethyl)-4-O-β-D-galactopyranosyl-ferulamide (E) and N-(3'-methoxy-4'-hydroxyphenetnyl)-4-O-β-D-galactopyranosyl-isothis compound (Z) respectively, have been isolated from this plant. []

- Oxyria digyna: This plant yielded cis-N-(p-hydroxyphenethyl)this compound and trans-N-(p-hydroxyphenethyl)this compound. []

- Portulaca oleracea L.: This plant is a source of (E)-ferulamide. []

- Pilea cavaleriei subsp. cavaleriei: This plant contains (2S,E)-N-[2-hydroxy-2-(4-hydroxyphenyl) ethyl] this compound. []

- Cynanchum paniculatum: (2S, E)-N-[2-hydroxy-2-(4-hydroxyphenyl) ethyl] this compound was also isolated from this plant. []

Q7: What are the potential applications of this compound in the food industry?

A7: The antioxidant properties of this compound and its derivatives make them potentially valuable as natural food preservatives. Studies on safflower seed extracts, rich in this compound derivatives, highlight their potential to inhibit lipid peroxidation and scavenge free radicals, which are major causes of food spoilage. [] This natural antioxidant activity could lead to:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.